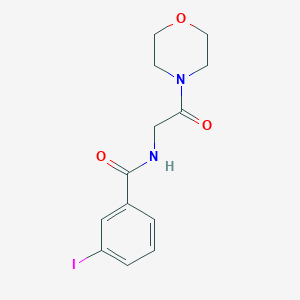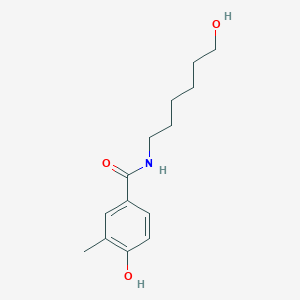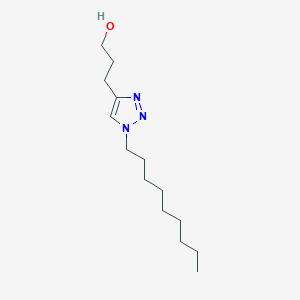![molecular formula C13H19N3O3 B6644084 2-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B6644084.png)
2-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-2-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-2-yl]acetic acid, also known as DPA, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. DPA has been shown to have potential therapeutic applications in the treatment of type 2 diabetes, obesity, and other metabolic disorders.
作用機序
The primary mechanism of action of 2-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-2-yl]acetic acid is the inhibition of DPP-4, an enzyme that is involved in the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and gastric inhibitory peptide (GIP). Inhibition of DPP-4 results in increased levels of these hormones, which in turn stimulate insulin secretion and reduce glucagon secretion, leading to improved glucose homeostasis.
Biochemical and Physiological Effects:
In addition to its effects on glucose metabolism, this compound has been shown to have other biochemical and physiological effects. It has been reported to have anti-inflammatory and antioxidant properties, and to improve endothelial function. This compound has also been shown to reduce lipid accumulation in liver cells, suggesting a potential role in the treatment of non-alcoholic fatty liver disease (NAFLD).
実験室実験の利点と制限
One advantage of using 2-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-2-yl]acetic acid in laboratory experiments is its high potency and specificity as a DPP-4 inhibitor. This allows for precise control over the inhibition of DPP-4 activity and the resulting effects on glucose metabolism. However, this compound can be expensive to synthesize and may have limited solubility in certain experimental conditions, which can present challenges for its use in certain assays.
将来の方向性
There are several potential future directions for research on 2-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-2-yl]acetic acid and its therapeutic applications. One area of interest is the development of this compound analogs with improved pharmacokinetic properties and/or enhanced potency for DPP-4 inhibition. Another area of focus is the investigation of the effects of this compound on other metabolic pathways and physiological systems, such as lipid metabolism and cardiovascular function. Finally, there is a need for further clinical studies to evaluate the safety and efficacy of this compound in humans, particularly in the context of type 2 diabetes and other metabolic disorders.
合成法
The synthesis of 2-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-2-yl]acetic acid involves a multi-step process that begins with the reaction of 1,5-dimethylpyrazole-3-carboxylic acid with piperidine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with acetic anhydride to yield the final product, this compound. The purity and yield of this compound can be improved through various purification techniques such as column chromatography and recrystallization.
科学的研究の応用
2-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-2-yl]acetic acid has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. This compound has also been investigated for its potential use in the treatment of obesity, as it has been shown to reduce body weight gain and adiposity in animal studies.
特性
IUPAC Name |
2-[1-(1,5-dimethylpyrazole-3-carbonyl)piperidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-9-7-11(14-15(9)2)13(19)16-6-4-3-5-10(16)8-12(17)18/h7,10H,3-6,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBLGZIMYZHLGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCCCC2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,6-difluoro-N-[1-(hydroxymethyl)cyclopropyl]benzenesulfonamide](/img/structure/B6644016.png)
![4-chloro-N-[1-(hydroxymethyl)cyclopropyl]-2-methylbenzenesulfonamide](/img/structure/B6644018.png)

![5-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B6644034.png)
![5-[(Pyridazine-4-carbonylamino)methyl]furan-2-carboxylic acid](/img/structure/B6644037.png)
![2-Fluoro-4-[(2-thiophen-3-ylacetyl)amino]benzoic acid](/img/structure/B6644038.png)

![3-ethyl-4-methyl-N-[(3-methylimidazol-4-yl)methyl]aniline](/img/structure/B6644057.png)
![6-ethyl-5-fluoro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B6644065.png)


![2-[[(2-Ethyl-4-hydroxybutyl)amino]methyl]-4-fluorophenol](/img/structure/B6644094.png)
![5-chloro-4-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B6644101.png)

